2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride
Description
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride (CAS: 1219964-04-1) is a tertiary amine derivative with a pyrrolidine ring and ethanol backbone, formulated as a dihydrochloride salt. Its molecular structure includes an ethyl group attached to a nitrogen atom, which is further linked to a pyrrolidinylmethyl moiety. The dihydrochloride form enhances its solubility in aqueous environments, a critical feature for pharmaceutical and chemical applications .
Properties
IUPAC Name |
2-[ethyl(pyrrolidin-2-ylmethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)8-9-4-3-5-10-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVJTVMPAQYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride (CAS Number: 1219964-40-1) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, which includes a pyrrolidine moiety, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C₉H₂₂Cl₂N₂O
- Molecular Weight : 225.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving glutamate and GABAergic pathways, which are critical for neuronal signaling and synaptic plasticity.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Neuroprotective Effects : Studies suggest that compounds with similar structures can protect neurons from excitotoxicity, potentially through modulation of NMDA receptor activity .
- Antidepressant Properties : The modulation of neurotransmitter levels can contribute to antidepressant effects, as seen in related compounds .
- Analgesic Activity : Some derivatives have shown promise in pain management by influencing pain pathways in the central nervous system .
Case Study 1: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives. The findings indicated that similar compounds could reduce neuronal death in models of excitotoxicity by inhibiting NMDA receptor-mediated calcium influx, suggesting a potential mechanism for this compound .
Case Study 2: Antidepressant Activity
Research conducted on polypharmacological ligands demonstrated that modifications to the pyrrolidine structure enhanced binding affinity to serotonin receptors, leading to increased serotonin levels in synaptic clefts. This suggests that this compound might similarly influence mood regulation .
Case Study 3: Analgesic Effects
In a preclinical trial assessing pain response, compounds structurally related to this compound exhibited significant analgesic effects in rodent models, potentially through inhibition of pain signaling pathways involving both opioid and non-opioid mechanisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research has focused on its role as a precursor in synthesizing bioactive compounds.
Pharmacological Studies
Studies have indicated that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Analogous compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
- Cognitive Enhancement : Research suggests potential benefits in enhancing cognitive functions, particularly in neurodegenerative conditions.
Organic Synthesis
In organic chemistry, 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for:
- Asymmetric Synthesis : The compound can act as an organocatalyst in asymmetric reactions, facilitating the formation of enantiomerically pure products.
- Functional Group Transformations : It can undergo various chemical transformations, including oxidation and substitution reactions.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of pyrrolidine derivatives. The findings indicated that modifications to the pyrrolidine ring could enhance serotonin reuptake inhibition, suggesting that this compound might exhibit similar effects when tested in vivo .
Case Study 2: Cognitive Enhancement
Research conducted at a leading university investigated the effects of pyrrolidine-based compounds on cognitive performance in animal models. The results demonstrated improved memory retention and learning capabilities, supporting further exploration of this compound for cognitive enhancement applications .
Data Tables
Comparison with Similar Compounds
2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride (CAS: 1219960-54-9)
- Molecular Formula : C₁₁H₂₆Cl₂N₂O
- Molecular Weight : 273.24 g/mol
- Key Differences: Replaces the pyrrolidine ring with a piperidine ring, introducing a six-membered nitrogen-containing structure.
2-[Ethyl(4-piperidinylmethyl)amino]ethanol dihydrochloride (CAS: 1219957-53-5)
Ethylephrine Hydrochloride (CAS: 62-31-7)
- Molecular Formula: C₁₀H₁₅NO₃·HCl
- Molecular Weight : 217.69 g/mol
- Key Differences: Contains a phenolic hydroxyl group and a β-hydroxyphenethylamine backbone. Unlike the target compound, it is a hydrochloride salt (one HCl molecule) and acts as a sympathomimetic agent, demonstrating how aromatic substituents dictate pharmacological activity .
Dihydrochloride vs. Hydrochloride Salts
- Hydrochloride Salts : Contain one HCl molecule (e.g., ethylephrine hydrochloride). These are common in drugs requiring moderate solubility and stability .
- Dihydrochloride Salts: Incorporate two HCl molecules (e.g., 2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride). This enhances aqueous solubility and is advantageous for compounds with low intrinsic polarity, such as capmatinib dihydrochloride, which relies on salt form for oral bioavailability .
Functional Group Variations
2-[(5-Amino-2-pyridyl)amino]ethanol Dihydrochloride (CAS: 26878-37-5)
- Structure: Includes a pyridylamino group instead of a pyrrolidine ring. The aromatic pyridine moiety may confer distinct electronic properties, influencing binding affinity in catalytic or therapeutic contexts .
Triethylenetetramine Dihydrochloride
- Application : Used as a copper-chelating agent (e.g., trientine dihydrochloride for Wilson’s disease). Unlike the target compound, its linear polyamine structure enables metal ion coordination, showcasing how backbone flexibility dictates application .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form |
|---|---|---|---|---|---|
| This compound | 1219964-04-1 | C₁₀H₂₂Cl₂N₂O | ~257.92* | Pyrrolidine ring, tertiary amine | Dihydrochloride |
| 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride | 1219960-54-9 | C₁₁H₂₆Cl₂N₂O | 273.24 | Piperidine ring | Dihydrochloride |
| Ethylephrine Hydrochloride | 62-31-7 | C₁₀H₁₅NO₃·HCl | 217.69 | Phenolic hydroxyl, β-hydroxyphenethyl | Hydrochloride |
| 2-[(5-Amino-2-pyridyl)amino]ethanol dihydrochloride | 26878-37-5 | C₇H₁₂Cl₂N₄O | 239.11 | Pyridylamino group | Dihydrochloride |
Preparation Methods
Split Method for Synthesis of the Core Amine
The foundational approach involves the synthesis of the corresponding amine precursor, (S)-N-ethyl-2-aminomethylpyrrolidine , which is a key intermediate. This method is characterized by the following steps:
Preparation of (S)-N-ethyl-2-aminomethylpyrrolidine :
This process involves the controlled addition of N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol (ethanol or methyl alcohol), and water, maintained at low temperatures (0-30°C). The mixture is stirred for 6-24 hours, followed by filtration and washing with alcohol to isolate the salt form of the intermediate.pH Adjustment and Salt Formation :
The pH of the filtrate is adjusted to around 9-10 using sodium hydroxide or potassium hydroxide, leading to the precipitation of the free base or further salt forms. Ethanol recovery and rectification yield the pure amine compound.-
- Alcohol to water ratio: 3-10:1, typically 5:1.
- Cooling temperature: 10-20°C.
- Stirring duration: 6-12 hours.
- pH adjustment: Using NaOH, KOH, or other suitable bases.
This method emphasizes high purity (>99%) and yields over 35%, making it suitable for pharmaceutical-grade synthesis.
Hydrogenation and Catalytic Reduction
Another route involves catalytic hydrogenation of pyrrolidinone derivatives, which can be adapted for the synthesis of the amino alcohol:
Hydrogenation of 1-vinyl-Z-pyrrolidinone :
Conducted in water, methanol, or ethanol, this process reduces the pyrrolidinone to the amino alcohol intermediate. Catalysts such as palladium or platinum are employed under controlled hydrogen pressure.Substituted Pyrrolidine Derivatives :
Alkylation of pyrrolidinone with appropriate alkyl halides (e.g., ethyl bromide) followed by reduction yields the target amino alcohol.
Direct Synthesis via N-Alkylation
A more direct approach involves the alkylation of pyrrolidine derivatives:
Reaction of Pyrrolidine with Ethyl Halides :
Ethylation of pyrrolidine using ethyl bromide or chloride in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like ethanol or DMF, followed by purification, provides the N-ethylpyrrolidine derivative.Subsequent Hydroxylation :
The amino group can be converted into the ethanolamine derivative through hydrolysis or oxidation steps, depending on the specific route.
Salt Formation: Dihydrochloride
The final step involves converting the free amine into its dihydrochloride salt:
Salt Formation :
Dissolving the amino alcohol in anhydrous ethanol or methanol, followed by the addition of hydrochloric acid (concentrated or gaseous), precipitates the dihydrochloride salt. The mixture is then filtered, washed, and dried under vacuum.Crystallization Conditions :
Crystallization from ethanol or methanol-water mixtures yields high-purity dihydrochloride salts suitable for pharmaceutical applications.
Data Table Summarizing Preparation Parameters
| Step | Reagents & Conditions | Key Parameters | Purpose |
|---|---|---|---|
| 1. Amine synthesis | N-alkylation in alcohol/water | 0-30°C, pH 9-10 | Formation of core amine |
| 2. Salt formation | HCl in ethanol/methanol | Room temp, stirring | Conversion to dihydrochloride salt |
| 3. Purification | Recrystallization | Ethanol or methanol-water | Purity enhancement |
Research Findings and Notes
The split method described in patent CN102442935A demonstrates a cost-effective, high-yield process for preparing the (S)-N-ethyl-2-aminomethylpyrrolidine intermediate, which can be further converted to the target dihydrochloride.
Catalytic hydrogenation routes provide an alternative, especially for derivatives requiring reduction of pyrrolidinone rings, with reaction conditions optimized for high selectivity and yield.
The salt formation step is straightforward, with the dihydrochloride form being favored for stability and pharmaceutical formulation.
The process parameters such as temperature, pH, and solvent ratios are critical for maximizing yield, purity, and minimizing by-products.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reaction temperatures between 0–5°C during acid-sensitive steps to prevent decomposition.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation and anhydrous ethanol for salt formation to improve solubility and purity.
- Catalyst screening : Test palladium or platinum catalysts for hydrogenation efficiency .
Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the ethyl-pyrrolidinylmethyl-ethanol backbone. Key signals include δ 2.5–3.5 ppm (pyrrolidine N-CH₂) and δ 1.2–1.4 ppm (ethyl CH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak at m/z [M-Cl]⁺ (calculated for C₁₁H₂₃N₂O: 215.18) .
- HPLC-PDA : Employ a C18 column with 0.1% TFA in water/acetonitrile gradient to assess purity (>98%). Monitor UV absorption at 210–230 nm .
Reference standards : Cross-validate against pharmacopeial impurity standards (e.g., EP/JP monographs) for dihydrochloride salts .
Advanced: What strategies resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies often arise from variations in reagent stoichiometry , workup protocols , or salt hygroscopicity . To address this:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., HCl equivalents, reaction time) and identify critical parameters .
- Controlled crystallization : Optimize anti-solvent addition rates (e.g., diethyl ether) to improve salt crystallinity and yield .
- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to minimize hydrolysis of intermediates .
Case study : A 2024 study resolved low yields (30% → 75%) by replacing LiAlH₄ with NaBH₄ in the reduction step, reducing side-product formation .
Advanced: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Answer:
Accelerated stability testing :
Q. Degradation pathways :
- Hydrolysis : The dihydrochloride salt may hydrolyze in alkaline conditions, releasing free base and HCl. Track using NMR and titrimetry .
- Oxidation : Expose to H₂O₂ and analyze for N-oxide byproducts via LC-MS .
Mitigation : Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .
Advanced: What analytical methods are recommended for identifying and quantifying trace impurities in this compound?
Answer:
Impurity profiling :
- LC-MS/MS : Use a Q-TOF system to detect impurities at 0.1% levels. Key impurities include residual alkylating agents (e.g., ethyl chloride) and oxidation byproducts .
- Ion chromatography : Quantify free Cl⁻ ions to assess salt stoichiometry deviations .
Reference standards : Compare against EP impurity C (dihydrochloride amide derivatives) and adjust synthetic routes to minimize their formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
